molecular formula C14H14N2O B1407634 5-ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole CAS No. 1365888-99-8

5-ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Cat. No.: B1407634
CAS No.: 1365888-99-8
M. Wt: 226.27 g/mol
InChI Key: MZPATBVOSBLBPO-UHFFFAOYSA-N
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Description

5-Ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a synthetic organic compound characterized by the presence of an ethynyl group attached to an indazole ring, which is further substituted with a tetrahydro-2H-pyran-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole typically involves the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.

    Introduction of the Ethynyl Group: The ethynyl group can be introduced via Sonogashira coupling, where the indazole derivative is reacted with an ethynyl halide in the presence of a palladium catalyst and a copper co-catalyst.

    Attachment of the Tetrahydro-2H-pyran-2-yl Group: The tetrahydro-2H-pyran-2-yl group can be introduced through nucleophilic substitution reactions, where the indazole derivative is reacted with an appropriate tetrahydro-2H-pyran-2-yl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of carbonyl-containing derivatives.

    Reduction: Reduction reactions can target the indazole ring or the ethynyl group, resulting in the formation of saturated or partially saturated derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the indazole ring or the tetrahydro-2H-pyran-2-yl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides, acyl halides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Carbonyl derivatives such as aldehydes, ketones, or carboxylic acids.

    Reduction: Saturated or partially saturated indazole derivatives.

    Substitution: Various substituted indazole derivatives depending on the nature of the substituent introduced.

Scientific Research Applications

5-Ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of novel materials, including polymers and advanced composites.

Mechanism of Action

The mechanism of action of 5-ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in covalent bonding with target proteins, while the indazole ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Ethynyl-1H-indazole: Lacks the tetrahydro-2H-pyran-2-yl group, making it less sterically hindered and potentially more reactive.

    1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole: Lacks the ethynyl group, which may reduce its ability to form covalent bonds with target proteins.

    5-Ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole: Similar structure but with a pyrazole ring instead of an indazole ring, which can alter its electronic properties and reactivity.

Uniqueness

5-Ethynyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is unique due to the combination of the ethynyl group and the tetrahydro-2H-pyran-2-yl group attached to the indazole ring. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.

Properties

IUPAC Name

5-ethynyl-1-(oxan-2-yl)indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-2-11-6-7-13-12(9-11)10-15-16(13)14-5-3-4-8-17-14/h1,6-7,9-10,14H,3-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZPATBVOSBLBPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC2=C(C=C1)N(N=C2)C3CCCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 250-mL round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a N2 inlet was charged with a solution of 1-(tetrahydro-2H-pyran-2-yl)-5-((trimethylsilyl)ethynyl)-1H-indazole (12.6 g, 42.2 mmol) in MeOH. To this solution, solid K2CO3 (0.58 g, 4.2 mmol) was added in one portion. The resulting mixture was stirred at room temperature for 4 h. Upon completion by TLC, the reaction mixture was filtered, concentrated, and purified by silica gel chromatography (0-10% ethyl acetate in hexanes) to give the title compound (4.7 g) as a pale yellow solid. 1H NMR (300 MHz, DMSO-d6): δ 8.13 (s, 1H), 7.96 (s, 1H), 7.75 (d, 1H), 7.47 (dd, 1H), 5.86 (dd, 1H), 4.10 (s, 1H), 3.90-3.86 (m, 1H), 3.78-3.68 (m, 1H), 2.43-2.32 (m, 1H), 2.06-1.93 (m, 2H), 1.81-1.66 (m, 1H), 1.60-1.50 (m, 2H).
Name
1-(tetrahydro-2H-pyran-2-yl)-5-((trimethylsilyl)ethynyl)-1H-indazole
Quantity
12.6 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0.58 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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